molecular formula C17H18ClFN4O2 B10985634 N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B10985634
M. Wt: 364.8 g/mol
InChI Key: RRHOBJPJIVTOBR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the carboxamide group: The carboxamide group is introduced via amidation reactions.

    Substitution reactions: The chloro and fluoro substituents are introduced through halogenation reactions.

    Methoxypyridazine synthesis: The methoxypyridazine moiety is synthesized separately and then coupled with the piperidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxypyridazine moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H18ClFN4O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H18ClFN4O2/c1-25-16-7-6-15(21-22-16)23-8-2-3-11(10-23)17(24)20-12-4-5-14(19)13(18)9-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,24)

InChI Key

RRHOBJPJIVTOBR-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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